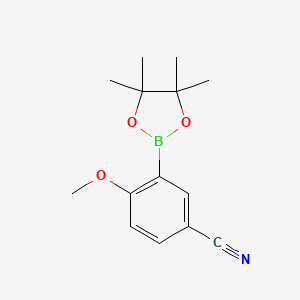
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
1. Structural Studies and Design of Helical Oligoamides
Research on oligoamides derived from quinolinecarboxylic acid, closely related to 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride, has revealed insights into their helical structures. These structures were characterized in both solid state and solution, demonstrating the potential for these compounds in the design of helical foldamers with specific conformations, stabilized by intramolecular hydrogen bonds (Jiang et al., 2003).
2. Synthesis of Quinazolines
In the synthesis of quinazolines, intermediates similar to 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride play a crucial role. These intermediates are instrumental in creating a variety of quinazoline derivatives, showcasing the versatility of quinoline-based compounds in organic synthesis and potential pharmaceutical applications (Phillips & Castle, 1980).
3. Novel Ring Transformations in Benzazepines
Investigations into the treatment of benzazepin-2-ones with phosphoryl chloride, a process related to the chemistry of 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride, have led to the discovery of novel ring transformations. These transformations result in products with complex and potentially bioactive structures, underlining the significance of quinoline derivatives in the exploration of new synthetic pathways (Stringer et al., 1985).
4. Determination of α-Dicarbonyl Compounds
Research involving quinoxalines, which are structurally related to 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride, has led to the development of methods for determining α-dicarbonyl compounds. This research is significant for applications in dairy science and food chemistry, highlighting the role of quinoline derivatives in analytical methodologies (Bednarski et al., 1989).
5. Palladium Complexes and Ligand Behavior
Studies on the behavior of quinoline compounds, akin to 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride, in forming complexes with palladium have provided insights into their coordination chemistry. This research is pertinent to the field of inorganic and organometallic chemistry, emphasizing the importance of quinoline derivatives in developing new metal complexes with unique properties (Deeming & Rothwell, 1978).
Propiedades
IUPAC Name |
8-methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(21)23)14-9-6-7-13(2)19(14)22-17/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCIMBAJXTFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)


![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)



